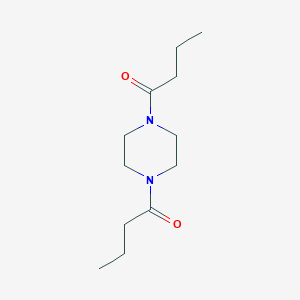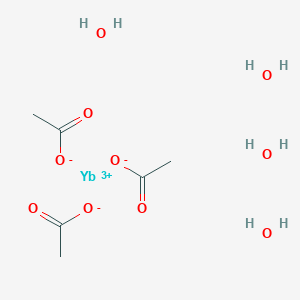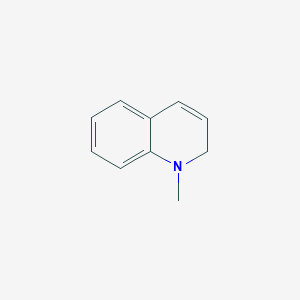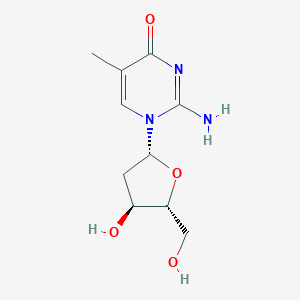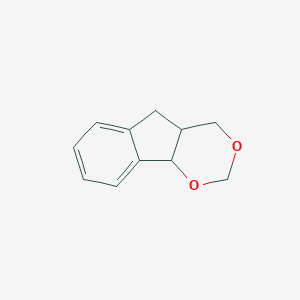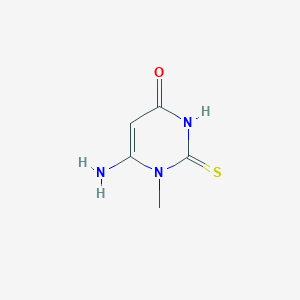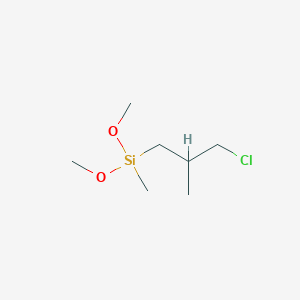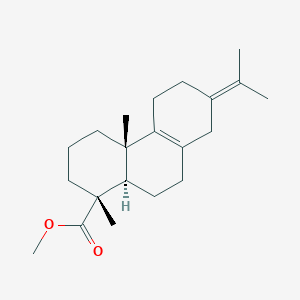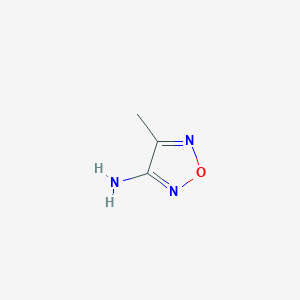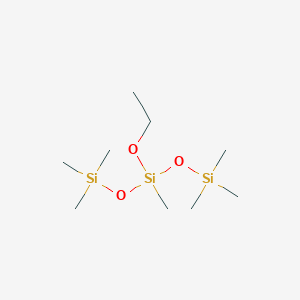
Ethoxy-methyl-bis(trimethylsilyloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy-methyl-bis(trimethylsilyloxy)silane, commonly known as EMBS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EMBS is a colorless, odorless, and non-toxic liquid that is soluble in most organic solvents. It is widely used in various fields, including organic synthesis, materials science, and biotechnology.
Mecanismo De Acción
The mechanism of action of EMBS is not fully understood, but it is believed to involve the formation of a stable siloxane bond with the target molecule. The siloxane bond is highly stable and resistant to hydrolysis, which makes EMBS an ideal crosslinking agent for proteins and peptides.
Efectos Bioquímicos Y Fisiológicos
EMBS has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not accumulate in the body. However, it should be handled with care as it is highly flammable and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBS has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily stored and transported, which makes it an ideal reagent for large-scale experiments. However, EMBS has some limitations, including its high cost and limited availability. It is also highly reactive and should be handled with care to avoid accidents.
Direcciones Futuras
There are several future directions for the research and development of EMBS. One potential application is in the field of drug delivery, where EMBS can be used as a crosslinking agent for the synthesis of drug-loaded nanoparticles. Another potential application is in the field of biomaterials, where EMBS can be used as a precursor for the synthesis of biocompatible and biodegradable materials. Additionally, the synthesis of EMBS derivatives with improved properties and functionality is an area of active research.
Métodos De Síntesis
EMBS can be synthesized by the reaction of methyl trichlorosilane with ethyl alcohol in the presence of a catalyst. The reaction produces a mixture of EMBS and trimethylsilyl ethyl ether, which can be separated by distillation. The purity of EMBS can be further improved by column chromatography. The synthesis of EMBS is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
EMBS has been extensively used in various scientific research applications, including organic synthesis, materials science, and biotechnology. In organic synthesis, EMBS is used as a protecting group for alcohols and carboxylic acids, which can be selectively deprotected under mild conditions. In materials science, EMBS is used as a precursor for the synthesis of silicon-based materials, such as silicones and silsesquioxanes. In biotechnology, EMBS is used as a crosslinking agent for proteins and peptides, which can improve their stability and activity.
Propiedades
Número CAS |
17908-27-9 |
|---|---|
Nombre del producto |
Ethoxy-methyl-bis(trimethylsilyloxy)silane |
Fórmula molecular |
C9H26O3Si3 |
Peso molecular |
266.56 g/mol |
Nombre IUPAC |
ethoxy-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C9H26O3Si3/c1-9-10-15(8,11-13(2,3)4)12-14(5,6)7/h9H2,1-8H3 |
Clave InChI |
RWRZXVJBHRYPJM-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
3-Ethoxy-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





